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Compound of Interest

Compound Name: 5-Amino-2-hydroxypyridine

Cat. No.: B188172

5-Amino-2-hydroxypyridine (CAS 33630-94-3, Molecular Formula: CsHsN20, Molecular
Weight: 110.11 g/mol ) is a substituted pyridine derivative of significant interest in medicinal
chemistry and materials science.[1][2][3][4] Its utility as a building block stems from its
bifunctional nature, possessing both an amino and a hydroxyl group on an aromatic scaffold.

A critical aspect of this molecule's chemistry, which dictates its spectral behavior, is its
existence in a tautomeric equilibrium with its pyridone form, 5-Amino-2(1H)-pyridone.[5] The
position of this equilibrium is highly sensitive to the molecule's environment, particularly the
polarity of the solvent.[6][7] Non-polar solvents tend to favor the 2-hydroxypyridine form, while
polar solvents, capable of hydrogen bonding, stabilize the more polar 2-pyridone tautomer.[6]
[7] This phenomenon is the single most important factor in interpreting the spectral data that
follows. Understanding this equilibrium is not merely academic; it is essential for predicting
reaction outcomes, understanding biological activity, and ensuring analytical reproducibility.

Caption: The two tautomeric forms of the title compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure in
solution. For 5-Amino-2-hydroxypyridine, the choice of solvent is a critical experimental
parameter that directly influences which tautomer is observed.

© 2025 BenchChem. All rights reserved. 1/11 Tech Support


https://www.benchchem.com/product/b188172?utm_src=pdf-interest
https://www.benchchem.com/product/b188172?utm_src=pdf-body
https://www.oakwoodchemical.com/ProductsList.aspx?CategoryID=-2&txtSearch=43526&ExtHyperLink=1
https://www.scbt.com/p/5-amino-2-hydroxypyridine-33630-94-3
https://webbook.nist.gov/cgi/inchi/InChI=1S/C5H6N2O/c6-4-1-2-5(8)7-3-4/h1,3H,2,6H2
https://m.chemicalbook.com/ProductChemicalPropertiesCB7296475_EN.htm
https://www.chemtube3d.com/pyridine2-hydroxy-tautomerism/
https://wuxibiology.com/how-about-tautomers/
https://en.wikipedia.org/wiki/2-Pyridone
https://wuxibiology.com/how-about-tautomers/
https://en.wikipedia.org/wiki/2-Pyridone
https://www.benchchem.com/product/b188172?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b188172?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Experimental Protocol: NMR Sample Preparation and
Acquisition

A self-validating protocol ensures data integrity and reproducibility.
e Sample Preparation:
o Accurately weigh 10-15 mg of high-purity 5-Amino-2-hydroxypyridine.

o Select a deuterated solvent. Dimethyl sulfoxide-de (DMSO-de) is highly recommended due
to its ability to dissolve polar compounds and slow the exchange rate of labile protons
(NH, OH), making them more likely to be observed.

o Add approximately 0.7 mL of the chosen solvent to the sample and vortex until fully
dissolved.

o Transfer the solution to a 5 mm NMR tube.
e Instrumental Setup (400 MHz Spectrometer or higher):
o Lock the spectrometer on the deuterium signal of the solvent.
o Shim the magnetic field to achieve optimal resolution and peak shape.

o Acquire a standard *H spectrum (zg30 pulse program) followed by a proton-decoupled 13C
spectrum (zgpg30 pulse program).[8]

o Calibrate the spectra using the residual solvent peak (DMSO-ds: 6 = 2.50 ppm for H, o =
39.52 ppm for 13C).

'H NMR Spectral Data

The *H NMR spectrum provides information on the number, environment, and connectivity of
protons. Due to the influence of the electron-donating amino group and the tautomer-
dependent hydroxyl/amide function, the aromatic protons exhibit a predictable pattern. The
data presented below is predicted for the dominant pyridone tautomer in DMSO-de.

Caption: Proton and Carbon numbering for NMR assignment.
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Table 1: Predicted *H NMR Spectral Data for 5-Amino-2(1H)-pyridone in DMSO-de

Proton
Assignment

Predicted
Chemical Shift

(3, ppm)

Multiplicity

Coupling
Constant (J,
Hz)

Notes

NH (Amide)

10.5-11.5

Broad Singlet

Labile proton,
position is
concentration-
dependent.
Characteristic of
the pyridone

form.

H-6

7.0-7.2

Doublet

J=2-3Hz

(meta)

Appears as a
narrow doublet
due to small
meta-coupling
with H-4.

6.8-7.0

Doublet of

Doublets

J=8-9Hz
(ortho), J = 2-3

Hz (meta)

Coupled to both
H-3 (ortho) and
H-6 (meta).

H-3

6.0-6.2

Doublet

J=8-9Hz
(ortho)

Upfield shift due
to proximity to
the amide
nitrogen.
Coupled to H-4.

NHz (Amino)

45-55

Broad Singlet

Labile protons,
position is
concentration-

dependent.

o Expertise & Causality: The significant downfield shift of the amide NH proton (>10 ppm) is a

definitive marker for the pyridone tautomer. In the hydroxypyridine form, the OH proton would
appear further upfield. The splitting patterns follow standard aromatic coupling rules: H-4 is a
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doublet of doublets because it "feels" both its ortho neighbor (H-3) and its meta neighbor (H-
6).

3C NMR Spectral Data

The 13C NMR spectrum reveals the carbon framework of the molecule. The chemical shift of
each carbon is highly sensitive to its electronic environment.

Table 2: Predicted 13C NMR Spectral Data for 5-Amino-2(1H)-pyridone in DMSO-ds

. Predicted Chemical Shift
Carbon Assignment Notes

(6, ppm)

Carbonyl carbon, significantly
C-2 160 - 165 deshielded. The most

downfield signal.

Deshielded due to proximity to

C-6 138 - 142 the electronegative ring
nitrogen.
C-4 130- 135 Aromatic CH carbon.

Shielded by the electron-

C-5 120 - 125 donating effect of the attached
amino group.
C-3 115-120 Aromatic CH carbon.

o Trustworthiness: The presence of a signal in the 160-165 ppm region is irrefutable evidence
for a carbonyl carbon (C=0), confirming the pyridone tautomer as the major species in polar
solvents. The C-5 chemical shift is shifted upfield relative to other aromatic carbons due to
the strong electron-donating resonance effect of the amino group.

Infrared (IR) Spectroscopy

IR spectroscopy is an essential technique for identifying the functional groups present in a
molecule by measuring the absorption of infrared radiation corresponding to specific vibrational
modes.
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Experimental Protocol: Acquiring an IR Spectrum

o Sample Preparation (ATR):

[e]

Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a suitable
solvent (e.g., isopropanol) and allowing it to dry completely.

[e]

Collect a background spectrum of the empty ATR crystal.

o

Place a small amount of the solid 5-Amino-2-hydroxypyridine powder onto the crystal.

[¢]

Apply pressure using the anvil to ensure good contact between the sample and the
crystal.

o Data Acquisition:
o Collect the sample spectrum over a range of 4000-600 cm~1.

o The instrument software will automatically ratio the sample spectrum against the
background to produce the final absorbance or transmittance spectrum.

IR Spectral Data and Interpretation

The IR spectrum provides a clear distinction between the two tautomers. The presence or
absence of a strong carbonyl (C=0) absorption is the key diagnostic feature.

Key IR Vibrational Modes

Pyridone Form

N-H Stretch (Amide) N-H Stretch (Amino) C=0 Stretch (Amide) O-H Stretch (Broad)
~3300 cm~* 3350-3450 cm~* ~1660 cm~! ~3200-3400 cm~*
N-H Bend (Amino) C=C / C=N Stretches
~1620 cm—1 1400-1600 cm~1

Click to download full resolution via product page
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Caption: Workflow of key functional group identification via IR.

Table 3: Characteristic IR Absorption Bands for 5-Amino-2-hydroxypyridine

Wavenumber ] . . L
( , Vibrational Mode Functional Group Significance
cm-
i Confirms the
Asymmetric & ] ) )
3450 - 3300 ) Primary Amine (-NH2) presence of the amino
Symmetric Stretch
group.[9][10]
Broad peak, often
) overlapping with NH2
~3300 N-H Stretch Amide (-CONH-) o
stretches. Indicative of
the pyridone form.
Key diagnostic peak.
Its strong intensity
~1660 (Strong) C=0 Stretch Amide (Pyridone) confirms the pyridone

tautomer is dominant
in the solid state.[7]

Confirms the amino

~1620 N-H Scissoring Bend Primary Amine (-NHz2)
group.[9][10]
A series of bands
C=C and C=N o confirming the
1600 - 1400 Aromatic Ring L
Stretches pyridine ring structure.
[11]
Stretching of the bond
1330 - 1260 C-N Stretch Aromatic Amine between the ring and

the amino nitrogen.[9]

e Authoritative Grounding: In the solid state, intermolecular hydrogen bonding strongly favors

the pyridone tautomer.[7] Therefore, the most prominent and diagnostically significant peak

in the IR spectrum will be the strong carbonyl (C=0) stretch around 1660 cm~1. A broad O-H

stretch, characteristic of the hydroxypyridine form, would be weak or absent.
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Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a compound, which aids in confirming its identity and structural features.

Experimental Protocol: Electron lonization (El) MS

o Sample Introduction: A small amount of the sample is introduced into the mass spectrometer,
typically via a direct insertion probe, and heated under vacuum to induce vaporization.

« lonization: In the ion source, the gaseous molecules are bombarded with a high-energy
electron beam (typically 70 eV). This ejects an electron from the molecule, creating a
positively charged radical cation known as the molecular ion (M*s).

e Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole), which
separates them based on their mass-to-charge ratio (m/z).

o Detection: The separated ions are detected, and their abundance is plotted against their m/z
value to generate the mass spectrum.

Mass Spectrum Interpretation

The molecular weight of CsHeN20 is 110.11. The mass spectrum is expected to show a

molecular ion peak at m/z = 110.

e Molecular lon (M*e): The peak at m/z = 110 corresponds to the intact molecule that has lost

one electron. Its presence confirms the molecular weight.

o Fragmentation: The molecular ion is high in energy and can fragment into smaller, more
stable ions. The fragmentation pattern provides structural clues. For pyridone structures, a
common initial fragmentation is the loss of a neutral carbon monoxide (CO) molecule.
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Proposed EI-MS Fragmentation Pathway

Molecular lon (M+e)
m/z = 110

CO (28 Da)

[M - COJte
m/z = 82

HCN (27 Da)

[F1 - HCN]*e
m/z = 55

Click to download full resolution via product page
Caption: Key fragmentation steps for 5-Amino-2-pyridone.

Table 4: Predicted Key Fragments in the Mass Spectrum

m/z Proposed Fragment Notes

110 [CsHeN20] e Molecular lon (M*e)

Loss of carbon monoxide (-
CO) from the pyridone ring. A

82 [CaHeN2]* e ]
very common fragmentation for
this class of compounds.
Subsequent loss of hydrogen
cyanide (-HCN) from the m/z
55 [C3HaN]*e 82 fragment. A characteristic

fragmentation for pyridine-

derived structures.[12]

e Logic & Integrity: This proposed fragmentation pathway is a self-validating system. The
observation of a peak at m/z 82 (a neutral loss of 28 Da from the molecular ion) strongly
supports the pyridone structure, as the hydroxypyridine tautomer would not be expected to
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lose CO as readily. The further loss of 27 Da (HCN) to give a peak at m/z 55 is characteristic
of the underlying pyridine ring structure.

Conclusion

The comprehensive spectral analysis of 5-Amino-2-hydroxypyridine reveals a molecule
whose analytical signature is fundamentally governed by its tautomeric equilibrium.

* NMR spectroscopy in polar solvents like DMSO-des confirms the dominant structure as the 5-
Amino-2(1H)-pyridone tautomer, identified by a characteristic downfield amide proton signal
and a carbonyl carbon signal around 160 ppm.

« Infrared spectroscopy corroborates this finding, with a strong C=0 stretching vibration near
1660 cm~1 serving as the key diagnostic peak in the solid state.

e Mass spectrometry confirms the molecular weight of 110 g/mol and displays a fragmentation
pattern consistent with the pyridone structure, notably the initial loss of carbon monoxide.

This guide provides the foundational data and interpretive logic necessary for researchers
engaged in the synthesis, quality control, and application of this versatile chemical building
block. The protocols and insights described herein are designed to ensure scientific rigor and
promote a deeper understanding of the interplay between molecular structure and
spectroscopic output.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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